4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]Benzenesulfonamide
CAS No.:
Cat. No.: VC13645357
Molecular Formula: C18H21BClNO4S
Molecular Weight: 393.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H21BClNO4S |
|---|---|
| Molecular Weight | 393.7 g/mol |
| IUPAC Name | 4-chloro-N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C18H21BClNO4S/c1-17(2)18(3,4)25-19(24-17)13-5-9-15(10-6-13)21-26(22,23)16-11-7-14(20)8-12-16/h5-12,21H,1-4H3 |
| Standard InChI Key | WJQLLOFZUMDPEJ-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
| Canonical SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzenesulfonamide core substituted at the 4-position with a chlorine atom and an N-linked phenyl group bearing a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety. The boronic ester group, a hallmark of Suzuki-Miyaura cross-coupling precursors, confers stability under ambient conditions while retaining reactivity in transition metal-catalyzed reactions. Key structural descriptors include:
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SMILES:
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl -
InChIKey:
WJQLLOFZUMDPEJ-UHFFFAOYSA-N
Physicochemical Profile
While melting and boiling points remain unreported, solubility and partition coefficient data provide insights into its behavior:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 393.7 g/mol | |
| LogP (Consensus) | 1.82 | |
| Solubility (ESOL) | 0.0676 mg/ml (0.000239 M) | |
| TPSA | 55.76 Ų |
The compound exhibits moderate lipophilicity (LogP ~1.82) , suggesting balanced membrane permeability and aqueous solubility. Its topological polar surface area (TPSA) of 55.76 Ų aligns with sulfonamide-containing drugs, which typically range between 40–90 Ų .
Synthesis and Manufacturing
Synthetic Routes
Although detailed protocols are proprietary, the structure implies a multi-step synthesis:
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Sulfonamide Formation: Coupling 4-chlorobenzenesulfonyl chloride with 4-aminophenylboronic ester under basic conditions.
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Boronate Ester Installation: Introducing the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane group via Miyaura borylation of a halogenated precursor .
The absence of published procedures underscores the compound’s status as a specialty reagent, likely produced in small batches for targeted applications.
Analytical Characterization
Quality control relies on advanced spectroscopic techniques:
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NMR: Expected signals include δ 1.3 ppm (12H, -B(OCC(CH₃)₂)₂) and δ 7.3–8.0 ppm (aromatic protons) .
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MS: ESI-MS would show a molecular ion peak at m/z 394.1 ([M+H]⁺).
Applications in Research
Pharmaceutical Development
As a sulfonamide-boronate hybrid, this compound may serve dual roles:
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Protease Inhibition: Sulfonamides are known inhibitors of carbonic anhydrase and HIV protease, while boronic acids target serine proteases like the proteasome .
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Prodrug Design: Boronic esters are hydrolyzed in vivo to boronic acids, enabling controlled drug release .
Materials Science
The boronate group facilitates integration into:
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Covalent Organic Frameworks (COFs): As a building block for porous materials .
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Polymer Cross-Linking: Enhancing thermal stability in boronate-containing polymers .
Future Research Directions
Biological Screening
Priority areas include:
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Antimicrobial Activity: Testing against Gram-positive/-negative bacteria and fungi.
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Anticancer Potential: Screening in NCI-60 cell lines.
Process Optimization
Developing scalable synthetic routes to support preclinical studies.
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